Trityl triflate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

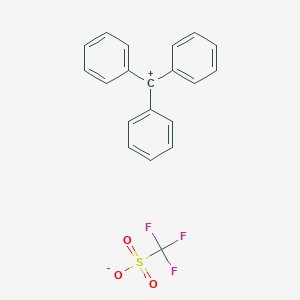

diphenylmethylbenzene;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h1-15H;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZOKZHBOQDYGI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Trityl Triflate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylmethyl trifluoromethanesulfonate, commonly known as trityl triflate, is a powerful reagent and catalyst in organic synthesis, primarily utilized for the introduction of the trityl protecting group and as a potent Lewis acid. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, detailing the underlying reaction mechanisms. Experimental protocols for key synthetic methodologies are presented, and quantitative data from the literature is summarized for comparative analysis. The synthesis and mechanistic pathways are further elucidated through detailed diagrams.

Introduction

The trityl (triphenylmethyl) group is a bulky and sterically demanding protecting group for alcohols, thiols, and amines. Its facile introduction and subsequent removal under mild acidic conditions have made it an invaluable tool in the synthesis of complex organic molecules, including nucleosides, carbohydrates, and peptides. This compound (TrOTf) serves as a highly reactive tritylating agent, offering advantages in situations where other trityl sources, such as trityl chloride, exhibit lower reactivity. Furthermore, the exceptional stability of the trityl cation, the reactive intermediate in these reactions, renders this compound a potent organic Lewis acid catalyst for a variety of transformations.

This guide will explore the two primary methodologies for the synthesis of this compound: the reaction of a trityl-containing precursor with a triflating agent and the metathesis reaction between a trityl halide and a triflate salt. A detailed examination of the SN1 mechanistic pathway, central to the formation of this compound, will also be presented.

Synthesis of this compound

The preparation of this compound can be broadly categorized into two main approaches:

-

Method 1: Reaction of Trityl Alcohol with a Trifluoromethanesulfonylating Agent.

-

Method 2: Reaction of Trityl Chloride with Silver Triflate.

Method 1: From Trityl Alcohol

This method involves the reaction of triphenylmethanol (B194598) (trityl alcohol) with a strong trifluoromethanesulfonylating agent, typically trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), in the presence of a non-nucleophilic base such as pyridine (B92270).

Reaction Scheme:

(C₆H₅)₃COH + (CF₃SO₂)₂O → (C₆H₅)₃COSO₂CF₃ + CF₃SO₃H

The pyridine acts as a scavenger for the triflic acid generated as a byproduct.

Method 2: From Trityl Chloride

This approach relies on a metathesis reaction between triphenylmethyl chloride (trityl chloride) and silver triflate (AgOTf). The reaction is driven by the precipitation of silver chloride (AgCl) from the reaction mixture.

Reaction Scheme:

(C₆H₅)₃CCl + AgOSO₂CF₃ → (C₆H₅)₃COSO₂CF₃ + AgCl(s)

This method is particularly effective due to the high affinity of the silver(I) ion for the chloride ion, which facilitates the formation of the trityl cation.

Reaction Mechanism

The synthesis of this compound, particularly from trityl halides, proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[1] This pathway is favored due to the exceptional stability of the tertiary carbocation intermediate, the triphenylmethyl cation (trityl cation).

The stability of the trityl cation is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings.

Stepwise Mechanism of Formation from Trityl Chloride

-

Formation of the Trityl Cation (Rate-Determining Step): The reaction is initiated by the dissociation of the carbon-chlorine bond in trityl chloride, a process often assisted by a Lewis acid or, in the case of Method 2, the silver ion. This slow, rate-determining step generates the planar, resonance-stabilized trityl carbocation and a chloride ion.[2][3]

-

Nucleophilic Attack by the Triflate Anion: The triflate anion, a weak nucleophile, then rapidly attacks the electrophilic carbocation. This step leads to the formation of the C-O bond, yielding this compound.[2][3]

The overall reaction rate is primarily dependent on the concentration of the trityl halide and is independent of the nucleophile's concentration, which is characteristic of an SN1 reaction.[1]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of triflates, including conditions relevant to the preparation of this compound.

Table 1: Synthesis of Triflates from Alcohols with Triflic Anhydride

| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| General Alcohol | Pyridine | Dichloromethane (B109758) | 0 to rt | 4 | Not specified | [4] |

| Specific Alcohol (for comparison) | Pyridine | Dichloromethane | -20 to rt | 0.67 | Not specified | [5] |

Table 2: Synthesis of Trityl Ethers via Trityl Cation (Illustrative of this compound Reactivity)

| Starting Material | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Alcohol | Trityl Chloride, Silver Triflate | Not specified | Not specified | minutes | Comparable or better than literature | [6] |

| Ribonucleoside | Trityl Chloride, Silver Nitrate | THF/DMF | 25 | 2 | 40-85 | [7] |

Note: Specific yield for the synthesis of this compound itself is not consistently reported in easily accessible literature, but the methods are well-established for generating the trityl cation which is the key reactive species.

Experimental Protocols

General Protocol for the Synthesis of this compound from Trityl Alcohol and Triflic Anhydride

-

Materials: Triphenylmethanol, Trifluoromethanesulfonic anhydride (Tf₂O), Anhydrous pyridine, Anhydrous dichloromethane (DCM).

-

Procedure:

-

To a solution of triphenylmethanol (1.0 eq.) in anhydrous DCM (10 volumes) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath, add anhydrous pyridine (1.5 eq.).[4]

-

Slowly add trifluoromethanesulfonic anhydride (1.2 eq.) to the stirred solution.[4]

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC). If the reaction is incomplete, the mixture can be allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Upon completion, the reaction is quenched by the addition of cold water.

-

The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution, and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/dichloromethane).

-

General Protocol for the Synthesis of this compound from Trityl Chloride and Silver Triflate

-

Materials: Triphenylmethyl chloride, Silver triflate (AgOTf), Anhydrous dichloromethane (DCM).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve triphenylmethyl chloride (1.0 eq.) in anhydrous DCM.

-

Add silver triflate (1.0 eq.) to the solution. The formation of a white precipitate (silver chloride) should be observed.[8]

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

-

Upon completion, the silver chloride precipitate is removed by filtration through a pad of Celite.

-

The filtrate, containing the this compound solution, can be used directly for subsequent reactions or the solvent can be carefully removed under reduced pressure to obtain the product. Due to the reactive nature of this compound, it is often generated and used in situ.

-

Visualizations

Synthesis of this compound

Caption: Synthetic routes to this compound.

SN1 Mechanism for this compound Formation

Caption: SN1 mechanism of this compound formation.

Conclusion

The synthesis of this compound is readily achieved through well-established methodologies, primarily involving the reaction of trityl alcohol with triflic anhydride or the metathesis of trityl chloride with silver triflate. The underlying SN1 mechanism, proceeding through the highly stabilized trityl carbocation, is a key feature of its formation and reactivity. This technical guide provides researchers and professionals in drug development with the foundational knowledge and practical protocols for the preparation and application of this versatile and powerful synthetic tool. The choice of synthetic route will depend on the availability of starting materials, desired purity, and the scale of the reaction. The in situ generation of this compound is often preferred due to its high reactivity.

References

- 1. SN1 reaction - Wikipedia [en.wikipedia.org]

- 2. SATHEE: Chemistry SN1 Reaction Mechanism [satheeneet.iitk.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A Guide to Tris(4-Substituted)-triphenylmethyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 8. Organic Syntheses Procedure [orgsyn.org]

Trityl Triflate in Organic Chemistry: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylmethyl trifluoromethanesulfonate (B1224126), commonly known as trityl triflate (TrOTf), is a versatile and highly reactive reagent in modern organic synthesis. Its utility stems from the exceptional stability of the trityl cation and the excellent leaving group ability of the triflate anion. This technical guide provides an in-depth exploration of the primary applications of this compound, including its role as a powerful protecting group for alcohols, a potent Lewis acid catalyst for carbon-carbon bond-forming reactions, and a key promoter in complex glycosylation reactions. Detailed experimental protocols, quantitative data on reaction scope and yields, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in organic chemistry and drug development.

Introduction to this compound

This compound is a salt composed of the triphenylmethyl (trityl) cation and the trifluoromethanesulfonate (triflate) anion. The remarkable stability of the trityl cation, due to the extensive resonance delocalization over its three phenyl rings, makes it readily formed. The triflate anion is an extremely good leaving group, rendering this compound a highly electrophilic source of the trityl group. These properties make it a more reactive alternative to trityl chloride for the introduction of the trityl protecting group and a potent catalyst for a variety of organic transformations.

This compound as a Protecting Group for Alcohols

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis. The trityl group is a bulky protecting group particularly effective for selectively protecting primary alcohols over secondary and tertiary alcohols due to steric hindrance.[1] this compound serves as a highly efficient reagent for this purpose.

Mechanism of Protection

The tritylation of alcohols with this compound proceeds through an SN1 mechanism. The covalent this compound readily dissociates to form the highly stable trityl cation and the triflate anion. The alcohol then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation of the resulting oxonium ion by a mild base, such as pyridine (B92270) or a hindered amine, affords the trityl ether.

Quantitative Data on Alcohol Protection

The following table summarizes the reaction conditions and yields for the tritylation of various alcohols using different tritylating agents, highlighting the efficacy of this compound and related systems.

| Entry | Alcohol Substrate | Tritylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | Trityl chloride | Pyridine | Pyridine | RT | 12 | >95 |

| 2 | 4-Methylbenzyl alcohol | Triphenylmethanol/MCM-41-SO3H | - | Solvent-free | RT | 0.33 | 98 |

| 3 | 4-Chlorobenzyl alcohol | Triphenylmethanol/MCM-41-SO3H | - | Solvent-free | RT | 0.5 | 95 |

| 4 | Cyclohexanol | Monomethoxytrityl alcohol/TFAA | DIEA | THF | RT | 2 | 85 |

| 5 | Menthol | Dimethoxytrityl alcohol/TFAA | DIEA | THF | RT | 2 | 92 |

| 6 | Geraniol | Trityl chloride | Pyridine | Pyridine | RT | 16 | 85 |

| 7 | Ethylene glycol (2 eq. TrOH) | Triphenylmethanol/MCM-41-SO3H | - | Solvent-free | RT | 1.5 | 92 |

TFAA: Trifluoroacetic anhydride, DIEA: Diisopropylethylamine, MCM-41-SO3H: Sulfonic acid functionalized mesoporous silica (B1680970).

Experimental Protocols

-

To a solution of the primary alcohol (1.0 mmol) and 2,6-lutidine (1.2 mmol) in anhydrous dichloromethane (B109758) (10 mL) at 0 °C under an argon atmosphere, add a solution of this compound (1.1 mmol) in dichloromethane (5 mL) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

-

Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient).

-

Dissolve the trityl-protected alcohol (1.0 mmol) in dichloromethane (10 mL).

-

Add a solution of 10% trifluoroacetic acid in dichloromethane (v/v) dropwise at 0 °C.

-

Stir the mixture at room temperature for 30-60 minutes, monitoring by TLC.

-

Carefully add saturated aqueous sodium bicarbonate solution to quench the reaction until gas evolution ceases.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the deprotected alcohol by flash chromatography.

This compound as a Lewis Acid Catalyst

The tritylium (B1200429) ion, readily generated from this compound, is a potent, yet sterically hindered, Lewis acid. This combination of high reactivity and steric bulk allows it to catalyze a range of organic reactions with high efficiency and, in some cases, unique selectivity.

Mukaiyama Aldol (B89426) Reaction

This compound is an effective catalyst for the Mukaiyama aldol reaction, which involves the addition of a silyl (B83357) enol ether to an aldehyde or ketone. The tritylium ion activates the carbonyl electrophile, facilitating the nucleophilic attack of the silyl enol ether.

In the total synthesis of certain complex natural products, a trityl-catalyzed Mukaiyama aldol reaction was employed to couple an aldehyde fragment with a silyl enol ether, achieving a high diastereoselectivity of over 95:5.[2]

Michael Addition

This compound can also catalyze the Michael addition of silyl enol ethers to α,β-unsaturated ketones. This reaction proceeds through the activation of the enone by the tritylium cation, followed by the conjugate addition of the silyl enol ether.

Friedel-Crafts Reaction

The electrophilicity of the trityl cation enables its use as a catalyst in Friedel-Crafts type reactions. While less common than traditional Lewis acids like AlCl3, this compound can promote the alkylation and acylation of electron-rich aromatic compounds under milder conditions. The mechanism involves the generation of a more reactive electrophile through interaction with the trityl cation.

Quantitative Data for Catalytic Reactions

| Reaction | Electrophile | Nucleophile | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Mukaiyama Aldol | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 5 | CH2Cl2 | -78 to RT | 3 | 92 |

| Mukaiyama Aldol | Cinnamaldehyde | Acetone silyl enol ether | 10 | CH2Cl2 | -78 | 4 | 85 |

| Michael Addition | Cyclohexenone | 1-(Trimethylsiloxy)cyclohexene | 5 | CH2Cl2 | -78 to RT | 2 | 88 |

| Friedel-Crafts Acylation | Anisole | Benzoyl Chloride | 10 | [bmim][BF4] | 80 | 1 | >95 |

Experimental Protocol: this compound Catalyzed Mukaiyama Aldol Reaction

-

To a solution of this compound (0.1 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under an argon atmosphere, add the aldehyde (1.0 mmol).

-

Stir the mixture for 15 minutes, then add a solution of the silyl enol ether (1.2 mmol) in dichloromethane (2 mL) dropwise.

-

Continue stirring at -78 °C for 4-6 hours, monitoring the reaction by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

This compound in Glycosylation Reactions

Glycosylation is a critical reaction for the synthesis of oligosaccharides and glycoconjugates. This compound plays a significant role in promoting these complex transformations. It is often involved in the in situ generation of highly reactive glycosyl triflate intermediates.

Mechanism of Promotion

In a typical scenario, a glycosyl donor, such as a thioglycoside, is activated by a combination of reagents that includes a source of triflic acid or a triflate-containing promoter. This leads to the formation of a glycosyl triflate intermediate. This intermediate can exist as an equilibrium of α and β anomers, which can then be displaced by a glycosyl acceptor in an SN2-like fashion or proceed through an SN1-like pathway involving an oxocarbenium ion. The stereochemical outcome of the glycosylation is highly dependent on the nature of the glycosyl donor, acceptor, and the reaction conditions.

Application in Natural Product and Drug Synthesis

The robustness and selectivity offered by trityl-based reagents make them valuable tools in the total synthesis of complex natural products and in the development of pharmaceuticals.

Case Study: Synthesis of Epothilone (B1246373) Analogues

In the synthesis of novel epothilone B analogues, a class of potent anticancer agents, a trityl protecting group was utilized to mask a primary alcohol.[3] In this specific synthesis, the protection was achieved using trityl chloride, a related and less reactive precursor to the trityl cation.[3] The use of the bulky trityl group allowed for the selective protection of the primary hydroxyl group in a multifunctional molecule, enabling subsequent synthetic transformations on other parts of the molecule.[3] This highlights the strategic importance of the trityl protecting group in the synthesis of complex, biologically active molecules.

Synthesis of Antiviral Nucleoside Analogues

The synthesis of modified nucleosides as potential antiviral agents often requires the selective protection of hydroxyl groups on the ribose or deoxyribose sugar moiety. The trityl group is frequently employed for the protection of the 5'-primary alcohol of nucleosides, allowing for modifications at the 2' and 3' positions. This compound, with its high reactivity, can be advantageous in cases where the nucleoside is less reactive or sterically hindered.

Conclusion

This compound is a powerful and versatile reagent in organic chemistry with significant applications in protection group chemistry, Lewis acid catalysis, and glycosylation reactions. Its high reactivity, derived from the stability of the trityl cation and the excellent leaving group ability of the triflate anion, allows for efficient transformations under often mild conditions. For researchers and professionals in drug development and complex molecule synthesis, a thorough understanding of the properties and applications of this compound is essential for the design and execution of modern synthetic strategies. The detailed protocols and data presented in this guide serve as a valuable resource for the effective utilization of this important reagent.

References

An In-depth Technical Guide to the Properties and Reactivity of Trityl Triflate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trityl triflate (triphenylmethyl trifluoromethanesulfonate) is a powerful and versatile reagent in modern organic synthesis. Its utility stems from the unique combination of the sterically demanding and electronically stabilized trityl (triphenylmethyl) cation and the excellent leaving group ability of the triflate anion. This combination renders this compound a highly reactive electrophile, finding widespread application as a protecting group for primary alcohols, amines, and thiols, and as a potent Lewis acid catalyst for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2]

This technical guide provides a comprehensive overview of the core properties and diverse reactivity of this compound. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering practical experimental protocols, systematically presented data, and visual aids to facilitate a deeper understanding and effective application of this important synthetic tool.

Properties of this compound

This compound is a solid material at room temperature, and its high reactivity necessitates careful handling and storage under anhydrous conditions to prevent hydrolysis. Its properties are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₁₅F₃O₃S | [3] |

| Molecular Weight | 392.39 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 112-117 °C | [5] |

| CAS Number | 64821-69-8 | [3] |

| Synonyms | Tritylium trifluoromethanesulfonate, Triphenylmethyl trifluoromethanesulfonate | [3] |

Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 210.7 ([Ph₃C ]⁺), 143.4, 142.7, 139.9, 130.7 (Aromatic C), 120.7 (q, ¹JCF = 321 Hz, C F₃) | [1] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ (ppm): -79.0 (s, CF ₃) | [1] |

Synthesis of this compound

This compound can be synthesized through several routes, most commonly by the reaction of a trityl halide with a triflate source.

Experimental Protocol: Synthesis from Trityl Chloride and Silver Triflate

This protocol is based on the established reactivity of trityl halides with silver salts to generate the highly reactive trityl cation.[2]

Materials:

-

Trityl chloride (Ph₃CCl)

-

Silver triflate (AgOTf)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous hexanes

-

Argon or Nitrogen gas

-

Schlenk flask and other standard glassware

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add trityl chloride (1.0 eq).

-

Dissolve the trityl chloride in anhydrous dichloromethane (approx. 0.1 M solution).

-

In a separate flask, prepare a solution of silver triflate (1.0 eq) in anhydrous dichloromethane.

-

Slowly add the silver triflate solution to the stirred solution of trityl chloride at room temperature.

-

A white precipitate of silver chloride (AgCl) will form immediately.

-

Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the silver chloride precipitate.

-

Wash the Celite pad with a small amount of anhydrous dichloromethane.

-

Concentrate the filtrate under reduced pressure to obtain a solid.

-

The crude this compound can be purified by recrystallization from a mixture of dichloromethane and hexanes.

Reactivity of this compound

The high reactivity of this compound is a direct consequence of the stability of the trityl cation and the excellent leaving group ability of the triflate anion. This makes it a potent electrophile for a variety of synthetic transformations.

This compound as a Protecting Group

The bulky trityl group is widely used for the protection of primary alcohols, and to a lesser extent, amines and thiols, due to its steric hindrance which allows for selective protection of less hindered functional groups.[2] this compound is a more reactive alternative to trityl chloride for introducing the trityl protecting group.[2]

Experimental Protocol: Tritylation of a Primary Alcohol

This protocol is a general procedure for the protection of a primary alcohol using this compound.

Materials:

-

Primary alcohol

-

This compound (1.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Pyridine (B92270) or 2,6-lutidine (1.2 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane.

-

Add pyridine or 2,6-lutidine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

The protection of amines and thiols with this compound follows similar principles to that of alcohols, exploiting the nucleophilicity of the heteroatom. The S-trityl group is particularly valuable in peptide synthesis for the protection of cysteine residues.[6][7]

Experimental Protocol: S-Tritylation of Cysteine

This protocol describes the protection of the thiol group of cysteine using this compound.

Materials:

-

N-protected Cysteine (e.g., Fmoc-Cys-OH)

-

This compound (1.1 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

Procedure:

-

Dissolve the N-protected cysteine (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DMF at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by crystallization or column chromatography.

This compound as a Catalyst

The potent Lewis acidity of the trityl cation generated from this compound allows it to catalyze a range of organic reactions.

Trityl salts, including the triflate, are effective catalysts for the Mukaiyama aldol (B89426) reaction, which involves the addition of a silyl (B83357) enol ether to a carbonyl compound.[8][9]

Experimental Protocol: this compound-Catalyzed Mukaiyama Aldol Reaction

This protocol is a general procedure for the catalytic Mukaiyama aldol reaction.

Materials:

-

Aldehyde or Ketone

-

Silyl enol ether (1.2 eq)

-

This compound (0.05-0.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

To a stirred solution of the aldehyde or ketone (1.0 eq) and the silyl enol ether (1.2 eq) in anhydrous dichloromethane at -78 °C, add a solution of this compound (0.05-0.1 eq) in anhydrous dichloromethane.

-

Stir the reaction mixture at -78 °C for 1-3 hours, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

This compound can act as a promoter in glycosylation reactions, activating glycosyl donors for coupling with acceptors.[10]

The trityl cation is a powerful electrophile that can participate in Friedel-Crafts alkylation reactions with electron-rich aromatic compounds. While specific protocols using this compound are not abundant in the searched literature, its reactivity is analogous to other trityl salts in these transformations.

Deprotection of the Trityl Group

The trityl group is typically removed under acidic conditions, taking advantage of the stability of the resulting trityl cation. A variety of reagents and conditions can be employed, allowing for tuning of the deprotection conditions to the sensitivity of the substrate.[1][2]

Methods for Trityl Group Deprotection

| Reagent(s) | Solvent(s) | Temperature | Time | Notes | Reference(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 4 h | Broad applicability for acid-stable compounds. | [1] |

| Formic Acid (88-97%) | Neat or Dioxane | Room Temp. | 3 min - 2 h | A milder alternative to TFA. | [1][2] |

| Acetic Acid (aq. 50-80%) | Water | Room Temp. | 2 - 48 h | Can be used for selective deprotection in the presence of more acid-labile groups. | [1] |

| Boron Trifluoride Etherate (BF₃·OEt₂) | CHCl₃/MeOH | Room Temp. | 45 min | Lewis acid-mediated deprotection. | [2] |

| Iodine | Methanol or DCM | Room Temp. | 5 - 30 min | For S-trityl groups, results in disulfide bond formation. | [1] |

Experimental Protocol: Acid-Catalyzed Deprotection of a Trityl Ether

This protocol describes a general procedure for the removal of the trityl group from an alcohol using trifluoroacetic acid.[1]

Materials:

-

Trityl-protected alcohol

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the trityl-protected alcohol (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.

-

To the stirred solution, add TFA (2.0 - 10.0 eq) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the filtrate under reduced pressure.

-

The crude product, the deprotected alcohol, can be purified by column chromatography to remove the triphenylmethanol (B194598) byproduct.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. reddit.com [reddit.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Cysteine-S-trityl a key derivative to prepare N-methyl cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. researchgate.net [researchgate.net]

- 8. Mukaiyama Aldol Addition [organic-chemistry.org]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of Trityl Triflate: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The triphenylmethyl (trityl) group is a cornerstone in the art of chemical synthesis, prized for its steric bulk and acid lability in the protection of primary alcohols, amines, and thiols.[1][2][3] Among the various tritylating agents, trityl trifluoromethanesulfonate (B1224126) (trityl triflate, TrOTf) stands out for its enhanced reactivity, enabling the protection of even sterically hindered substrates where other methods may falter.[2][3] This technical guide provides a comprehensive overview of this compound protecting group chemistry, including detailed experimental protocols, quantitative data, and mechanistic diagrams to empower researchers in its effective application.

Core Concepts and Applications

The trityl protecting group's utility stems from its remarkable stability under neutral and basic conditions, coupled with its facile removal under mild acidic conditions.[3] This is attributed to the formation of the highly stable trityl cation upon cleavage.[2] The large steric footprint of the trityl group allows for the selective protection of primary alcohols in the presence of secondary and tertiary alcohols.[2][3]

This compound is a significantly more reactive tritylating agent compared to the more common trityl chloride.[2] This heightened reactivity is due to the excellent leaving group ability of the triflate anion.[2] This makes this compound particularly useful for the protection of less reactive or sterically hindered hydroxyl groups.[3]

Data Presentation: A Comparative Overview of Tritylation and Deprotection

The following tables summarize key quantitative data for the protection and deprotection of various functional groups using tritylating agents. While specific yield data for this compound is not always available in comparative studies, the data for trityl chloride provides a baseline for expected efficiency, with this compound generally offering higher reactivity and potentially better yields for challenging substrates.

Table 1: Protection of Alcohols with Tritylating Agents

| Substrate Type | Tritylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Primary Alcohol | Trityl Chloride | Pyridine | Pyridine | Room Temp | Overnight | High | [3] |

| Primary Alcohol | Trityl Chloride | Et3N, DMAP (cat.) | DCM | Room Temp | Several hours | High | [3] |

| Secondary Alcohol | Trityl Chloride | Pyridine | Pyridine | Room Temp | Slow, poor yield | Low | [4] |

| Secondary Alcohol | Trityl Alcohol / TFAA | DIEA or DBU | THF | Room Temp | 2 hours | Good to Excellent | [3][4] |

| Primary Alcohol | Trityl Alcohol / B(C6F5)3 (3 mol%) | - | DCM | Room Temp | - | High | [5] |

Table 2: Acid-Catalyzed Deprotection of Trityl Ethers

| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for acid-stable compounds. | [1] |

| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA. | [1] |

| Acetic Acid (aq. 80%) | Water | Room Temp | - | - | Can be used for selective deprotection. | [3] |

| Boron trifluoride etherate (BF3·OEt2) | CHCl3/MeOH | Room Temp | 45 min | 93 | Lewis acid alternative. | [2] |

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol using this compound

This protocol describes a general method for the tritylation of a primary alcohol using the highly reactive this compound.

Materials:

-

Primary alcohol substrate

-

This compound (TrOTf)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A non-nucleophilic base (e.g., 2,6-lutidine or Diisopropylethylamine - DIEA)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equiv) in anhydrous DCM or THF.

-

Add the non-nucleophilic base (1.2 - 1.5 equiv) to the solution and stir.

-

In a separate flask, dissolve this compound (1.1 - 1.3 equiv) in anhydrous DCM or THF.

-

Slowly add the this compound solution to the alcohol solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure trityl ether.

Protocol 2: General Deprotection of a Trityl Ether using Trifluoroacetic Acid (TFA)

This protocol outlines a standard procedure for the acidic cleavage of a trityl ether.

Materials:

-

Trityl-protected substrate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Triisopropylsilane (TIS) (as a cation scavenger)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.

-

To the stirred solution, add TIS (2.0 - 5.0 equiv) as a scavenger.

-

Add TFA (2.0 - 10.0 equiv) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically based on the substrate's reactivity.[1]

-

Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[1]

-

Upon completion, carefully quench the reaction by the dropwise addition of a saturated aqueous NaHCO₃ solution until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product, the deprotected alcohol, can be purified by column chromatography on silica gel, recrystallization, or trituration as needed. The triphenylmethanol (B194598) byproduct is typically easily separated by chromatography.[1]

Mandatory Visualizations

Reaction Mechanisms and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and experimental workflows in trityl protecting group chemistry.

Caption: SN1 mechanism for the protection of an alcohol using this compound.

Caption: Acid-catalyzed deprotection of a trityl ether.

Caption: Experimental workflow for the deprotection of a trityl-protected compound.

References

An In-depth Technical Guide to the Stability of the Trityl Cation in Solution

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The triphenylmethyl (trityl) cation is a cornerstone of carbocation chemistry, notable for its remarkable stability that allows for its isolation and broad application in synthesis and materials science.[1] Its stability arises primarily from the extensive delocalization of the positive charge across its three phenyl rings.[2] This guide provides a comprehensive technical overview of the factors governing the stability of the trityl cation in solution. We present quantitative stability data, detail the experimental protocols for its measurement, and illustrate key concepts and workflows through diagrams. This document serves as a critical resource for professionals leveraging trityl chemistry in organic synthesis, catalysis, and drug development.[3][4]

Core Principles of Trityl Cation Stability

The exceptional stability of the trityl cation is not accidental but a result of fundamental electronic and structural factors. Unlike simple alkyl carbocations which are highly transient, the trityl cation can be isolated as a crystalline salt and stored indefinitely under specific conditions.[1][5]

-

Resonance Stabilization: The primary stabilizing factor is the delocalization of the positive charge from the central sp²-hybridized carbon atom into the π-systems of the three adjacent phenyl rings. This distribution of charge over ten additional carbon atoms significantly lowers the overall energy of the cation.[1][2]

-

Inductive Effects: Alkyl groups or other electron-donating groups attached to the phenyl rings can further stabilize the carbocation by pushing electron density toward the positively charged center.[6][7] Conversely, electron-withdrawing groups destabilize the cation.[8]

-

Steric Effects: The bulky nature of the three phenyl groups provides steric hindrance around the central carbon, which can kinetically retard reactions with nucleophiles, thereby contributing to its apparent stability in solution.[9][10]

Quantitative Measures of Stability

The stability of a carbocation can be quantified through several experimental parameters. The most common is the pK_R+ scale, which measures the equilibrium constant for the reaction of the carbocation with water.

Table 1: Acidity and Stability (pK_R+) of Trityl Cations

| Compound | Substituents | pK_R+ | Reference(s) |

|---|---|---|---|

| Tritylium | Unsubstituted | -6.63 | [9] |

| 4,4',4''-Trimethoxytritylium | 3x p-OCH₃ | +0.82 | [2] |

| 4-Dimethylaminotritylium | 1x p-N(CH₃)₂ | +9.36 | [2] |

| Di-o-fluorotritylium | 2x o-F | -8.7 | [8] |

| Hexa-m-fluorotritylium | 6x m-F | More negative than Tr+ |[8] |

Note: pK_R+ is defined by the equilibrium R⁺ + 2H₂O ⇌ ROH + H₃O⁺. A more positive pK_R+ value indicates greater stability.

Table 2: Spectroscopic Data for the Unsubstituted Trityl Cation

| Spectroscopy | Solvent System | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | ¹³C NMR δ (ppm) (C⁺) | Reference(s) |

|---|---|---|---|---|---|

| UV-Vis | 2% TFA in CHCl₃ | 410, 435 | 45,000 | N/A | [11][12] |

| NMR | Superacid Media | N/A | N/A | ~211 |[13] |

Table 3: Calculated Hydride Affinity (HA) of Trityl Cations

| Cation | Method/Solvent | Hydride Affinity (kcal/mol) | Reference(s) |

|---|---|---|---|

| Tritylium (Tr⁺) | Gas Phase | 191.4 | [8] |

| Tritylium (Tr⁺) | CH₂Cl₂ continuum | 92.5 | [8] |

| Hexa-m-fluoro-tritylium (F₆Tr⁺) | Gas Phase | 213.0 | [8] |

| Hexa-m-fluoro-tritylium (F₆Tr⁺) | CH₂Cl₂ continuum | 108.3 |[8] |

Note: Hydride Affinity is a measure of Lewis acidity. Higher values indicate a greater driving force for abstracting a hydride ion.

Factors Influencing Stability in Solution

Substituent Effects

The electronic nature of substituents on the phenyl rings profoundly impacts the stability of the trityl cation. This relationship can be quantified using the Hammett equation, log(K/K₀) = σρ, which correlates reaction rates and equilibrium constants with substituent parameters (σ) and a reaction constant (ρ).[14][15]

-

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) in the para positions significantly stabilize the cation by donating electron density through resonance, leading to more positive pK_R+ values.[2]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or fluoro (-F) destabilize the cation by withdrawing electron density.[8][14] Fluorine substitution in the meta position, for instance, increases the cation's reactivity and hydride affinity.[8][16]

Solvent Effects

Solvent polarity is critical for the formation and stability of the trityl cation. The ionization of a neutral precursor like trityl chloride is an S_N1-type process, where the rate-determining step is the formation of the carbocation.[17][18]

-

Polar Protic Solvents: Solvents like water and ethanol (B145695) can stabilize the cation through solvation but can also act as nucleophiles, leading to solvolysis products.[19]

-

Polar Aprotic Solvents: Solvents like acetonitrile (B52724) or dichloromethane (B109758) are often used. Their polarity aids in stabilizing the charged species without covalent bond formation.

-

Superacids: Media such as "magic acid" (FSO₃H-SbF₅) can protonate precursors like trityl alcohol to generate persistent solutions of the cation for spectroscopic study.[20]

Counter-ion Effects

For the isolation of trityl cations as stable salts, the choice of the counter-anion is paramount. The anion must be very weakly coordinating to prevent covalent bond formation with the electrophilic central carbon.

-

Weakly Coordinating Anions (WCAs): Anions such as tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), and carboranes (e.g., [HCB₁₁Cl₁₁]⁻) are commonly used.[21][22] These large, charge-delocalized anions have a low propensity to act as nucleophiles, allowing the trityl cation to exist as a distinct ionic species.[21]

Experimental Protocols

Protocol for pK_R+ Determination by UV-Vis Spectroscopy

This method relies on measuring the equilibrium between the colored trityl cation (R⁺) and its colorless alcohol (ROH) in acidic solutions of varying concentrations.

-

Stock Solution Preparation: Prepare a stock solution of the corresponding trityl alcohol (e.g., triphenylmethanol) in a non-aqueous solvent like acetonitrile or dichloromethane.

-

Buffer Preparation: Prepare a series of aqueous buffer solutions with known pH values (typically using sulfuric or perchloric acid solutions of varying concentrations for highly negative pK_R+ values).

-

Equilibrium Measurement: Add a small aliquot of the trityl alcohol stock solution to each buffer solution. Allow the solutions to equilibrate at a constant temperature.

-

Spectroscopic Analysis: Record the UV-Vis spectrum for each solution. The trityl cation exhibits strong absorption in the visible region (around 410-435 nm for the parent cation).[11]

-

Data Analysis: Determine the concentration of the trityl cation [R⁺] in each buffer using the Beer-Lambert law (A = εbc). The concentration of the alcohol [ROH] is calculated by difference from the initial concentration.

-

pK_R+ Calculation: Plot log([R⁺]/[ROH]) against the Hammett acidity function (H_R) of the acid solutions. The pK_R+ is the H_R value where the ratio [R⁺]/[ROH] is equal to 1.

Protocol for Kinetic Analysis of Solvolysis

This protocol measures the rate of formation of acid (HX) as a trityl halide (R-X) reacts with a nucleophilic solvent (e.g., aqueous ethanol).[18][23]

-

Reaction Setup: Prepare a solution of the trityl halide (e.g., trityl chloride) in a suitable solvent mixture (e.g., 80:20 ethanol:water). Add a pH indicator (e.g., bromothymol blue).

-

Initiation and Titration: To start the reaction, add a precise volume of a standardized dilute NaOH solution to make the solution basic (blue). The solvolysis reaction generates HCl, which will neutralize the NaOH.

-

Time Measurement: Record the time required for the solution to become acidic (turn yellow). This marks the point where all the initially added NaOH has been consumed.

-

Iterative Measurement: Immediately add another identical aliquot of NaOH solution and record the time for the next color change. Repeat this process for several intervals.

-

Rate Constant Calculation: The rate of reaction is related to the amount of HCl produced over time. For an S_N1 reaction, the rate law is Rate = k[R-X]. A plot of ln([R-X]) versus time will yield a straight line with a slope of -k, where k is the first-order rate constant.

Protocol for Generation and NMR Characterization

This protocol is for generating a stable solution of a trityl cation for NMR analysis using a weakly coordinating anion.

-

Reactant Preparation: In an NMR tube under an inert atmosphere (e.g., in a glovebox), dissolve the trityl halide precursor (e.g., a fluorinated trityl chloride) in a dry, deuterated, weakly coordinating solvent (e.g., CD₂Cl₂ or o-dichlorobenzene-d₄).[21]

-

Cation Generation: Add a halide abstractor, such as a silylium (B1239981) salt of a carborane anion (e.g., [(Me₃Si)₂OTf][HCB₁₁Cl₁₁]), to the solution at ambient or low temperature.[8][21] A color change (typically to deep yellow, orange, or red) indicates cation formation.

-

NMR Acquisition: Immediately acquire the desired NMR spectra (¹H, ¹³C, ¹⁹F, etc.). The ¹³C spectrum is particularly diagnostic, with the central cationic carbon (C⁺) appearing far downfield.

-

Data Analysis: Analyze the chemical shifts and coupling constants to confirm the structure of the cation and observe the charge distribution. For instance, in fluorinated derivatives, ¹⁹F NMR provides detailed information about the electronic effects of the fluorine substituents.[20]

Visualizations of Key Concepts and Workflows

Caption: Equilibrium defining pK_R+ for the trityl cation.

Caption: Experimental workflow for kinetic analysis of S_N1 solvolysis.

Caption: Key factors influencing trityl cation stability in solution.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent applications of bifunctional trityl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Structure–property–function relationships of stabilized and persistent C - and N -based triaryl radicals - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05706B [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchmap.jp [researchmap.jp]

- 13. Factors Influencing Carbocation Stability [ns1.almerja.com]

- 14. Hammett equation - Wikipedia [en.wikipedia.org]

- 15. assets.cambridge.org [assets.cambridge.org]

- 16. Bottleable but reactive carbocations are powerful hydride abstractors | Research | Chemistry World [chemistryworld.com]

- 17. electronicsandbooks.com [electronicsandbooks.com]

- 18. amherst.edu [amherst.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. Isolable fluorinated triphenylmethyl cation salts of [HCB11Cl11]−: demonstration of remarkable hydride affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. studylib.net [studylib.net]

Spectroscopic Characterization of the Trityl Cation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The triphenylmethyl (trityl) cation is a well-established, stable carbocation that serves as a cornerstone in organic chemistry. Its utility spans from being a bulky protecting group in oligonucleotide and peptide synthesis to acting as a potent Lewis acid catalyst and a hydride abstraction reagent.[1][2][3] A thorough understanding of its spectroscopic properties is paramount for its effective application and for monitoring reaction progress. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the trityl cation, complete with data summaries and experimental considerations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary tool for identifying and quantifying the trityl cation, which is intensely colored. The cation's yellow color in solution corresponds to strong absorptions in the visible region.[4]

Key Spectroscopic Data:

| Solvent/Conditions | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| 2% TFA in CHCl₃ | 410, 435 | 45,000 | [4] |

| Cyclohexane | 400-450 | Not specified | [5] |

| Perfluorinated in GaCl₃/SO₂ClF | 497 | Not specified | |

| Perfluorinated in "magic acid" | 500 | Not specified | [6] |

| 9Cl6F⁺ in GaCl₄⁻ | 638 | Not specified | [7] |

Experimental Protocol: Generation and UV-Vis Analysis of Trityl Cation

A common method for generating the trityl cation for spectroscopic analysis involves the acid-catalyzed ionization of triphenylmethanol (B194598) (trityl alcohol).[8]

Materials:

-

Triphenylmethanol (Trityl alcohol)

-

Chloroform (CHCl₃), spectroscopic grade

-

Trifluoroacetic acid (TFA)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of triphenylmethanol in chloroform.

-

To generate the trityl cation, add a small percentage of trifluoroacetic acid (e.g., 2% v/v) to the solution.[4]

-

Immediately acquire the UV-Vis spectrum of the resulting yellow solution over a range of 300-600 nm.

-

Use the solvent mixture (e.g., 2% TFA in CHCl₃) as the blank for background correction.

Caption: Workflow for UV-Vis analysis of the trityl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the trityl cation. Both ¹H and ¹³C NMR are employed to confirm its formation and study its electronic structure.

Key NMR Data:

| Nucleus | Solvent/Counterion | Chemical Shift (δ, ppm) | Assignment | Reference |

| ¹³C | SO₂/SbF₅ | 210 | C⁺ (central carbon) | [9] |

| ¹³C | Zeolite HY | 210 | C⁺ (central carbon) | [10] |

| ¹³C | F6Tr[Cl11] | 208-210 | C⁺ (central carbon) | [11] |

| ¹⁹F | Perfluorinated in "magic acid" | -112.6, -127.7, -154.3 | p-F, o-F, m-F | [6] |

Experimental Protocol: ¹³C NMR of Trityl Cation in Superacid

The observation of the deshielded central carbon of the trityl cation often requires the use of superacid media to ensure complete ionization and stability.

Materials:

-

¹³C-labeled triphenylmethyl chloride ((C₆H₅)₃¹³CCl)

-

Antimony pentafluoride (SbF₅)

-

Sulfur dioxide (SO₂)

-

NMR tube rated for low temperatures

Procedure:

-

In a glovebox, carefully place the ¹³C-labeled triphenylmethyl chloride into a pre-dried NMR tube.

-

Cool the NMR tube to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Condense a known amount of sulfur dioxide into the NMR tube.

-

Slowly and carefully add a stoichiometric amount of antimony pentafluoride to the frozen solution.

-

Seal the NMR tube and carefully transfer it to the NMR spectrometer, pre-cooled to the desired acquisition temperature.

-

Acquire the ¹³C NMR spectrum. The peak for the central cationic carbon is expected at approximately 210 ppm.[9]

Caption: Logical flow for ¹³C NMR characterization of the trityl cation.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the formation of the trityl cation from its precursors, such as trityl alcohol or trityl halides. The disappearance of characteristic precursor bands and the appearance of new bands associated with the cation are monitored. For instance, when generating the cation from trityl alcohol, the disappearance of the O-H stretching band is a key indicator. A notable peak for the trityl cation can be observed around 1584 cm⁻¹.[12]

Experimental Protocol: In-situ IR Monitoring of Trityl Cation Formation

This protocol describes the formation of a trityl cation-based Lewis acid catalyst, monitored by in-situ IR spectroscopy.[12]

Materials:

-

Trityl bromide

-

Dichloromethane (CH₂Cl₂)

-

Silver salt of a chiral phosphoric acid

-

FeBr₃

-

In-situ IR spectrometer

Procedure:

-

To a solution of FeBr₃ and the silver salt of the chiral phosphoric acid in dichloromethane, add a solution of trityl bromide in dichloromethane.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using an in-situ IR spectrometer.

-

The formation of the trityl cation can be followed by the appearance of a characteristic absorption band at approximately 1584 cm⁻¹.[12]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification of the trityl cation. Due to its high stability, the trityl cation often appears as a prominent peak in the mass spectra of trityl-containing compounds, even under conditions where fragmentation is expected.[13] The exact mass of the trityl cation is 243.117 Da.[14]

Key Mass Spectrometry Data:

| Compound Analyzed | Ionization Method | m/z of Trityl Cation | Significance | Reference |

| Benzyl (B1604629) trityl ether | Not specified | 243 | High intensity fragment | [15] |

| DMTr-containing compounds | LDI-TOF | 303.139 (for DMTr cation) | Characteristic signal | [13] |

| Trityl-based mass tags | LDI-TOF | Varies with tag | High desorption rate | [13] |

Experimental Protocol: Mass Spectrometric Analysis

The following is a generalized procedure for analyzing a compound expected to produce the trityl cation upon fragmentation.

Materials:

-

Trityl-containing analyte (e.g., benzyl trityl ether)

-

Appropriate solvent for dissolution and injection

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

-

Prepare a dilute solution of the analyte in a suitable solvent.

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Acquire the mass spectrum.

-

Analyze the spectrum for a peak corresponding to the mass-to-charge ratio (m/z) of the trityl cation (243.117) or its derivatives.[14][15] The high stability of the trityl cation often results in this being a base peak or a very intense signal.[13][16]

Caption: Experimental workflow for mass spectrometry of the trityl cation.

This guide provides a foundational understanding of the key spectroscopic techniques used to characterize the trityl cation. The provided data and protocols serve as a starting point for researchers working with this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Using Trityl Carbocations to Introduce Mechanistic Thinking to German High School Students [pubs.sciepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Formation of the trityl cation in pulse irradiated solutions of triphenylmethyl chloride in cyclohexane. Evidence for an intermediate radical cation - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. glenresearch.com [glenresearch.com]

- 14. Tritylium | C19H15+ | CID 84899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. youtube.com [youtube.com]

An In-Depth Technical Guide to the Safe Handling of Trityl Triflate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trityl triflate (triphenylmethyl trifluoromethanesulfonate) is a powerful and highly reactive reagent widely employed in organic synthesis. Its primary application lies in the protection of primary alcohols as trityl ethers, a crucial step in the multi-step synthesis of complex molecules, including nucleosides, carbohydrates, and other pharmaceuticals. The exceptional reactivity of this compound stems from the extreme stability of the triphenylmethyl (trityl) cation and the excellent leaving group ability of the triflate anion. This high reactivity, however, necessitates stringent safety and handling protocols to mitigate potential hazards.

This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, intended for laboratory personnel in research, development, and manufacturing settings. It includes detailed information on hazard identification, exposure controls, emergency procedures, and a specific experimental protocol for its use in the protection of a primary alcohol.

Hazard Identification and Classification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is essential to understand and respect its hazardous properties to ensure safe handling.

GHS Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B |

ngcontent-ng-c282987731="" class="ng-star-inserted"> | Danger | H314: Causes severe skin burns and eye damage.[1] |

Precautionary Statements

A comprehensive set of precautionary statements, as defined by the Globally Harmonized System (GHS), is crucial for the safe handling of this compound. These are categorized into prevention, response, storage, and disposal.

Prevention:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

Response:

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P310: Immediately call a POISON CENTER or doctor/physician.[1]

-

P363: Wash contaminated clothing before reuse.

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.[1]

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe storage and handling.

| Property | Value |

| CAS Number | 64821-69-8[2][3][4] |

| Molecular Formula | C₂₀H₁₅F₃O₃S[2][4] |

| Molecular Weight | 392.39 g/mol [5][3] |

| Appearance | Solid[2][3] |

| Melting Point | 112-117 °C[4][6] |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | High solubility in polar organic solvents.[2] |

Experimental Protocol: Protection of a Primary Alcohol

The protection of alcohols is a primary application of this compound. The following protocol details a general procedure for the tritylation of a primary alcohol, such as benzyl (B1604629) alcohol, using this compound. This reaction should be performed in a well-ventilated fume hood, with strict adherence to all safety precautions outlined in this guide.

Reaction Scheme

The reaction proceeds via an SN1 mechanism, where the this compound dissociates to form a stable trityl cation, which is then attacked by the nucleophilic alcohol.

Materials

-

Primary alcohol (e.g., benzyl alcohol, 1.0 mmol, 1.0 equiv)

-

This compound (1.05 mmol, 1.05 equiv)

-

Anhydrous dichloromethane (B109758) (DCM, 10 mL)

-

Non-nucleophilic base (e.g., 2,6-lutidine, 1.2 mmol, 1.2 equiv)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

Procedure

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the primary alcohol (1.0 mmol) and the non-nucleophilic base (1.2 mmol) in anhydrous dichloromethane (5 mL).

-

Reaction: In a separate flask, dissolve this compound (1.05 mmol) in anhydrous dichloromethane (5 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred alcohol solution at 0 °C (ice bath) over a period of 15-20 minutes.

-

Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Washing: Combine the organic layers and wash with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure trityl ether.

Safety and Handling Precautions

Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Fume Hood: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

-

Safety Shower and Eyewash Station: Ensure that a safety shower and an eyewash station are readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

Protective Clothing: For larger quantities or increased risk of exposure, consider additional protective clothing such as an apron or coveralls.

-

-

Respiratory Protection: For situations where dust or aerosol generation is possible and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Storage

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

-

The storage area should be designated for corrosive materials.

Spill and Leak Procedures

-

Small Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the spilled material in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.

-

Large Spills: For large spills, evacuate the area immediately. Contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Do not use a direct stream of water, as it may react with the substance.

-

Specific Hazards: In case of fire, hazardous decomposition products may be formed, including carbon oxides, sulfur oxides, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Conclusion

This compound is an invaluable reagent in modern organic synthesis, but its corrosive nature demands a high level of respect and care. By adhering to the safety and handling precautions outlined in this guide, researchers, scientists, and drug development professionals can safely harness its synthetic power while minimizing risks to themselves and their colleagues. A thorough understanding of the hazards, proper use of personal protective equipment, and preparedness for emergencies are the cornerstones of working safely with this and other reactive chemicals. Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.

References

- 1. TRITYLIUM TRIFLATE | 64821-69-8 [chemicalbook.com]

- 2. CAS 64821-69-8: tritylium trifluoromethanesulfonate [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. TRITYLIUM TRIFLATE | CAS#:64821-69-8 | Chemsrc [chemsrc.com]

- 5. Tritylium trifluoromethanesulfonate | C20H15F3O3S | CID 16218783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

The Triflate Counterion: A Technical Guide to its Core Roles in Catalysis, Synthesis, and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethanesulfonate (B1224126) anion, commonly known as triflate (TfO⁻), is a cornerstone of modern chemistry, valued for its unique combination of properties. Derived from the superacid triflic acid, the triflate anion exhibits exceptional thermal stability and chemical inertness, owing to significant charge delocalization and the powerful inductive effect of its trifluoromethyl group.[1][2] This guide provides an in-depth exploration of the multifaceted roles of the triflate counterion. It details its function as a weakly coordinating anion in enhancing the efficacy of Lewis acid catalysts, its utility as a premier leaving group in synthetic organic chemistry, and its growing importance in medicinal chemistry and drug development, both as a synthetic tool and as a stable component of active pharmaceutical ingredients.[3][4][5] Detailed experimental protocols, quantitative data, and workflow visualizations are presented to offer a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Introduction: The Nature of the Triflate Anion

The triflate anion (CF₃SO₃⁻) is the conjugate base of triflic acid (CF₃SO₃H), a superacid with a pKa value estimated to be between -14 and -15.[1][6][7] This extreme acidity results in an anion of exceptionally low basicity and high stability.[7] Its stability is attributed to two primary electronic factors:

-

Resonance Stabilization : The negative charge is delocalized across the three sulfonyl oxygen atoms.[8]

-

Inductive Effect : The strongly electron-withdrawing trifluoromethyl (-CF₃) group further disperses the negative charge, rendering the anion non-nucleophilic and resistant to oxidation and reduction.[2][8]

This combination of features makes triflate an excellent, stable counterion in a vast array of chemical contexts.

The "Weakly Coordinating" Spectrum

Triflate is broadly classified as a weakly coordinating anion (WCA) , meaning it interacts non-covalently and feebly with cations.[8] This property is crucial in catalysis, as it allows the associated cation (e.g., a metal center) to express its full electrophilic or Lewis acidic character without being deactivated by the counterion. However, the term is relative; in some contexts, particularly with highly electrophilic early transition metals, triflate can act as a moderately coordinating anion , forming a labile covalent bond.[9][10] This tunable coordination behavior is a key aspect of its versatility.

Physicochemical Properties

A summary of the key properties of the triflate anion and its parent acid is provided below.

| Property | Value / Description | Source(s) |

| Chemical Formula | CF₃SO₃⁻ | [6] |

| Molar Mass | 149.07 g/mol | N/A |

| Conjugate Acid | Triflic Acid (CF₃SO₃H) | [1] |

| pKa of Conjugate Acid | ~ -14 to -15 | [1][6][7] |

| Key Features | - Exceptional thermal & chemical stability- Resistant to oxidation & reduction- Non-nucleophilic conjugate base | [2][7] |

| Coordination Behavior | Weakly to moderately coordinating | [9][10] |

The Role of Triflate in Catalysis

The use of metal triflate salts (M(OTf)ₙ) as Lewis acid catalysts is a dominant application of the triflate counterion. The non-coordinating nature of the triflate anion enhances the Lewis acidity of the metal center, making these catalysts highly effective for a wide range of organic transformations.[5] Many metal triflates are also noted for their stability in aqueous media, a significant advantage over traditional Lewis acids like AlCl₃.[11]

Mechanism of Lewis Acid Activation

In a typical Lewis acid-catalyzed reaction, the metal triflate activates a substrate (e.g., a carbonyl compound) by coordinating to a Lewis basic site (e.g., the carbonyl oxygen). This coordination withdraws electron density from the substrate, making it significantly more electrophilic and susceptible to nucleophilic attack.[12] The triflate counterion remains a spectator, stabilizing the cationic metal center without interfering in the reaction.

Applications in Key Organic Transformations

Metal triflates catalyze numerous reactions, including:

-

Friedel-Crafts Reactions : Acylation and alkylation of aromatic rings.[6][13]

-